Zinc arsenide(znas2)

説明

Introduction to Zinc Arsenide (ZnAs₂) in Contemporary Materials Science

Historical Evolution of Zinc Arsenide Research

The study of zinc arsenide began in the mid-20th century alongside broader investigations into II-V semiconductors. Early efforts focused on solid-state synthesis, where stoichiometric reactions between zinc and arsenic under controlled conditions yielded Zn₃As₂ and ZnAs₂ polymorphs. A pivotal shift occurred in 2013 with the development of vapor-phase synthesis, which eliminated toxic intermediates like arsenic trioxide and enabled high-purity (>99.999%) ZnAs₂ production. This method leveraged the volatility of zinc (sublimation at 907°C) and arsenic (613°C), allowing gas-phase reactions to form phase-pure crystals.

Recent breakthroughs include the isolation of ZnAs₂ van der Waals (vdW) crystals through self-flux techniques, revealing previously inaccessible quantum properties. Modern characterization tools, such as angle-resolved photoemission spectroscopy (ARPES), have mapped its anisotropic band structure, showing a 30 meV polarization-dependent bandgap variation. These advancements have transitioned ZnAs₂ from a laboratory curiosity to a material with measurable industrial potential.

Role in Advanced Semiconductor Physics

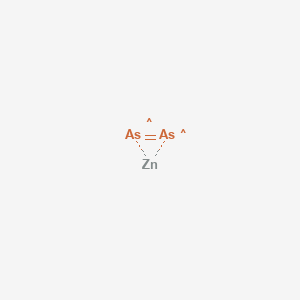

ZnAs₂ exhibits a monoclinic crystal structure (space group Pbca) with tetrahedrally coordinated zinc atoms and distorted cubic arsenic environments. This configuration creates multicenter-bonded Zn₂As₂ rhomboid rings interconnected via classical two-center bonds, distinguishing it from related compounds like ZnSb.

Electronic Structure and Bandgap Engineering

The compound’s electronic properties are defined by a near-degenerate direct/indirect bandgap. Diffuse reflectance measurements indicate a ~0.9 eV indirect gap, while ARPES studies reveal a 1.1 eV direct gap with strong anisotropy along the ΓX and ΓY Brillouin zone directions. This duality enables dual-mode optoelectronic operation, where light polarization selectively activates distinct electronic transitions.

Charge Transport Mechanisms

ZnAs₂ displays p-type semiconducting behavior with a room-temperature resistivity of ~1 Ω·cm and a Seebeck coefficient of +27 μV/K. Its thermal conductivity (~2 W/m·K above 150 K) mirrors that of ZnSb, suggesting similar phonon scattering mechanisms despite arsenic’s lighter atomic mass. Theoretical models attribute this to electron-poor bonding, which reduces lattice thermal conductivity while maintaining moderate electrical conductivity.

Table 1: Key Physical Properties of ZnAs₂

| Property | Value | Source |

|---|---|---|

| Crystal Structure | Monoclinic (Pbca) | |

| Bandgap (Indirect) | 0.9 eV | |

| Bandgap (Direct) | 1.1 eV | |

| Thermal Conductivity | 2 W/m·K (at 300 K) | |

| Electrical Resistivity | 1 Ω·cm (at 300 K) |

Interdisciplinary Significance in Energy and Optoelectronics

Energy Harvesting Applications

ZnAs₂’s low thermal conductivity and moderate thermopower make it suitable for mid-temperature (400–700 K) thermoelectric generators. Recent thermodynamic studies quantify its formation enthalpy (ΔH_f = −89.2 kJ/mol) and entropy (S° = 192.3 J/mol·K), providing a foundation for doping strategies to enhance ZT values. Alloying with Cd₃As₂ has shown promise in tuning carrier concentrations while preserving the advantageous crystal structure.

Optoelectronic Device Integration

The compound’s polarization-sensitive absorption edge (1.1–1.4 eV) enables applications in:

- Infrared photodetectors : Anisotropic absorption permits dual-polarization detection without mechanical filters.

- Light-emitting diodes (LEDs) : Bandgap tunability via strain engineering allows emission wavelength modulation across the near-infrared spectrum.

Table 2: Synthesis Methods for ZnAs₂

特性

分子式 |

As2Zn |

|---|---|

分子量 |

215.2 g/mol |

InChI |

InChI=1S/As2.Zn/c1-2; |

InChIキー |

KXUSEUKXCIKTBF-UHFFFAOYSA-N |

正規SMILES |

[Zn].[As]=[As] |

製品の起源 |

United States |

準備方法

Overview

Thermal evaporation is a physical vapor deposition technique widely used to prepare thin films of zinc arsenide. The process involves heating high-purity zinc arsenide powder until it evaporates and deposits onto a substrate.

Procedure

- Starting Materials: High-purity crystalline ZnAs2 or Zn3As2 powders (99.999% purity).

- Substrate: Pyrex or Coming 7059 glass.

- Equipment: Tantalum (Ta) boats or tungsten filaments used as evaporation sources.

- Process Conditions:

- Degassing of powders to remove volatiles.

- Rapid heating of the Ta boat to 300–400°C.

- Deposition under vacuum without breaking it when switching between metal and ZnAsx evaporation.

- Slow heating or prolonged low-temperature deposition leads to decomposition of ZnAs2 into Zn3As2 and arsenic gas.

- Film Characteristics:

- Stoichiometry varies from Zn3As2 (ZnAs0.6) to ZnAs2.1.

- Films deposited by flash evaporation show more uniform thickness and fewer pinholes but tend to be arsenic-deficient (Zn:As ≈ 1:1).

- RF sputtering can also be used with hot-pressed ZnAs2 or Zn3As2 targets on substrates at room temperature.

Data Summary (Excerpt from Deposition Conditions)

| Method | Substrate | Temperature (°C) | Stoichiometry Range | Notes |

|---|---|---|---|---|

| Thermal Evaporation | Pyrex/Coming glass | 300–400 | Zn3As2 to ZnAs2.1 | Slow heating causes decomposition |

| Flash Evaporation | Same as above | Filament heated | Zn:As ~ 1:1 | More uniform films, As-deficient |

| RF Sputtering | Pyrex/Titanium | Room temperature | Varies | Uses hot-pressed targets |

Analysis

Thermal evaporation allows the fabrication of zinc arsenide films with controlled thickness and composition. However, maintaining stoichiometric ZnAs2 is challenging due to the volatility of arsenic and potential decomposition at elevated temperatures. Flash evaporation improves film uniformity but can lead to arsenic deficiency.

Solid-State Reaction and Vacuum Volatilization

Overview

This method involves mixing finely powdered metallic zinc and arsenic in stoichiometric ratios, followed by high-temperature reaction and purification through vacuum volatilization.

Procedure

- Raw Materials: Metallic arsenic and zinc powders with purities of 99% to 99.999%.

- Mixing: Powders are mixed in a mass ratio of arsenic to zinc of 1:0.5 to 1.25.

- Reaction:

- The mixture is placed in a high-purity graphite boat.

- The boat is placed in a vacuum or inert gas atmosphere reactor.

- The reactor is vacuum-pumped and then filled with inert gas (argon or nitrogen) repeatedly to remove oxygen and moisture.

- Heating is performed at 700°C for 2 to 2.5 hours to allow reaction.

- Post-Reaction Processing:

- The product is crushed to particle sizes below 2 mm.

- Vacuum volatilization purification is conducted at 700–800°C under 10–150 Pa pressure.

- Condensation occurs at 150–250°C to collect purified zinc arsenide.

- Purity:

- Purity of ZnAs2 can reach 99% to 99.999% depending on raw material purity and process control.

Data Summary

| Step | Temperature (°C) | Pressure (Pa) | Duration (hours) | Outcome |

|---|---|---|---|---|

| Reaction of Zn + As | 700 | Atmospheric/Inert gas | 2–2.5 | Formation of ZnAs2 compound |

| Vacuum Volatilization | 700–800 | 10–150 | Variable | Removal of unreacted metals, purification |

| Condensation | 150–250 | Atmospheric | - | Collection of purified ZnAs2 |

| Final Purity Achieved | - | - | - | Up to 99.999% ZnAs2 |

Analysis

This method leverages the volatility differences of zinc and arsenic and the inert gas atmosphere to minimize contamination and arsenic loss. Vacuum volatilization is critical for removing unreacted metals and impurities, enhancing product purity.

Vapor-Phase Synthesis (Gas-Phase Reaction)

Overview

A sophisticated method involving the separate volatilization of metallic zinc and arsenic, followed by gas-phase reaction and deposition of zinc arsenide.

Procedure

- Step 1: Volatilize metallic arsenic and zinc powders separately at 400–1200°C for 0.5–10 hours under controlled pressure (0.01–0.05 MPa inert gas).

- Step 2: React the arsenic and zinc vapors at 400–900°C for 0.5–10 hours to form zinc arsenide deposits.

- Step 3: Purify the deposits by volatilizing at 600–1100°C under vacuum (0.5–2000 Pa) for 0.5–10 hours to remove unreacted metals.

- Step 4: Cool the purified product below 300°C to obtain high-purity zinc arsenide.

Key Features

- The ratio of arsenic to zinc vapor is carefully controlled to ensure single-phase ZnAs2 formation.

- The process avoids formation of toxic arsenic trioxide.

- High purity products (99.995 wt% ZnAs2) suitable for semiconductor applications are obtained.

- The method is scalable and cost-effective with fast reaction kinetics.

Data Summary

| Step | Temperature (°C) | Pressure (Pa) | Duration (hours) | Product Purity (%) | Notes |

|---|---|---|---|---|---|

| Volatilization of metals | 400–1200 | 0.01–0.05 MPa | 0.5–10 | - | Separate volatilization of Zn and As |

| Gas-phase reaction | 400–900 | Atmospheric | 0.5–10 | - | Formation of ZnAs2 deposits |

| Vacuum purification | 600–1100 | 0.5–2000 | 0.5–10 | >99.995 | Removal of unreacted metals |

| Cooling | <300 | Atmospheric | - | - | Final product collection |

Analysis

Gas-phase synthesis exploits the volatility and reactivity of zinc and arsenic vapors to produce high-purity zinc arsenide efficiently. The method overcomes limitations of solid-state reaction such as slow kinetics and contamination. It is environmentally friendlier due to reduced toxic byproducts and allows for precise control of stoichiometry.

Flash Evaporation and RF Sputtering for Thin Films

Flash Evaporation

- Uses a tungsten filament to rapidly evaporate zinc arsenide powder.

- A chute directs the evaporated material onto substrates.

- Produces films with fewer pinholes and more uniform thickness compared to slow evaporation.

- Films tend to be arsenic-deficient (Zn:As ≈ 1:1).

RF Sputtering

- Employs hot-pressed ZnAs2 or Zn3As2 targets.

- Deposits films on substrates such as Pyrex or titanium at room temperature.

- Allows for controlled stoichiometry and film thickness.

Summary Table

| Method | Substrate | Temperature | Film Quality | Stoichiometry |

|---|---|---|---|---|

| Flash Evaporation | Glass substrates | Filament heated | Uniform thickness, fewer pinholes | Zn:As ~ 1:1 (As deficient) |

| RF Sputtering | Pyrex, titanium | Room temp | Controlled stoichiometry | Variable |

Analysis

These physical vapor deposition methods are suitable for producing zinc arsenide thin films for device applications. Flash evaporation is simpler but less stoichiometrically precise, whereas RF sputtering offers better control at the cost of more complex equipment.

Summary Table of Preparation Methods

| Method | Temperature Range (°C) | Pressure (Pa) | Duration (h) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|---|

| Thermal Evaporation | 300–400 | Vacuum | Minutes to h | Variable (ZnAs2 to Zn3As2) | Simple setup, thin films | Arsenic loss, decomposition |

| Solid-State Reaction + Vacuum Volatilization | 700–800 | 10–150 | 2–10 | Up to 99.999 | High purity, scalable | Requires vacuum equipment |

| Vapor-Phase Synthesis | 400–1200 (volatilization), 400–900 (reaction) | 0.5–2000 | 0.5–10 | >99.995 | Fast reaction, high purity, scalable | Complex temperature & pressure control |

| Flash Evaporation (Thin Films) | Filament heated | Vacuum | Seconds to min | Variable | Uniform films, fewer pinholes | Arsenic deficiency |

| RF Sputtering (Thin Films) | Room temperature | Vacuum | Variable | Controlled | Precise stoichiometry control | Equipment intensive |

化学反応の分析

Types of Reactions: Zinc arsenide undergoes various chemical reactions, including dissociation, oxidation, and reduction. For instance, it can dissociate into zinc and arsenic at elevated temperatures (612-759 K) .

Common Reagents and Conditions:

Oxidation: Zinc arsenide can be oxidized in the presence of oxygen to form zinc oxide and arsenic trioxide.

Reduction: It can be reduced using hydrogen gas to yield elemental zinc and arsenic.

Substitution: Zinc arsenide can undergo substitution reactions with halogens to form zinc halides and arsenic halides.

Major Products:

Oxidation: Zinc oxide (ZnO) and arsenic trioxide (As2O3)

Reduction: Elemental zinc (Zn) and arsenic (As)

Substitution: Zinc halides (ZnX2) and arsenic halides (AsX3), where X represents a halogen.

科学的研究の応用

Semiconductor Applications

Zinc arsenide is primarily recognized for its role as a semiconductor material. Its direct bandgap of approximately 1.5 eV makes it suitable for various electronic and optoelectronic devices.

Key Applications:

- Infrared Lasers: Zinc arsenide is utilized in the fabrication of infrared lasers, which are essential for telecommunications and sensing technologies. The compound's ability to emit light in the infrared spectrum makes it ideal for these applications .

- Photodetectors: The material is also employed in photodetectors that operate in the infrared range, enhancing the performance of imaging systems used in night vision and thermal imaging .

Optoelectronic Devices

The demand for advanced optoelectronic devices has led to an increased interest in zinc arsenide. Its unique optical properties facilitate various applications:

Applications:

- Optical Coatings: Zinc arsenide is used in optical coatings for lenses and mirrors due to its high refractive index and transparency in the infrared region .

- LEDs: The compound is being explored for use in light-emitting diodes (LEDs), particularly those designed for specific wavelengths in the infrared spectrum .

Photovoltaic Technology

Zinc arsenide shows promise in the photovoltaic sector, particularly in thin-film solar cells.

Integration in Solar Cells:

- Thin-Film Solar Cells: Zinc arsenide can be integrated into thin-film solar cells to improve efficiency. Its semiconductor properties allow for better light absorption and conversion efficiency compared to traditional materials .

- Multi-Junction Solar Cells: Research indicates that zinc arsenide can be used in multi-junction solar cells, where multiple layers of different semiconductors are stacked to capture a broader spectrum of sunlight, thereby increasing overall energy conversion efficiency .

Material Science and Research

Zinc arsenide is also a subject of extensive research within material science due to its structural properties.

Research Insights:

- Crystal Structure Studies: Detailed studies on the crystal structure of zinc arsenide have revealed insights into its elastic properties, which are crucial for understanding its mechanical behavior under various conditions .

- Optical Constants Measurement: Research utilizing spectroscopic ellipsometry has measured the optical constants of evaporated zinc arsenide films, providing valuable data for optimizing its application in electronic devices .

Data Table: Properties and Applications of Zinc Arsenide

| Property/Application | Description |

|---|---|

| Chemical Formula | ZnAs2 |

| Bandgap Energy | ~1.5 eV |

| Primary Uses | Infrared lasers, photodetectors, optical coatings, LEDs |

| Photovoltaic Application | Integration into thin-film solar cells and multi-junction solar cells |

| Research Focus | Crystal structure analysis, optical constant measurement |

Case Study 1: Infrared Laser Development

A recent study demonstrated the successful fabrication of an infrared laser using zinc arsenide as a core material. The laser exhibited stable performance across a range of temperatures and was found to be effective for communication technologies.

Case Study 2: Thin-Film Solar Cell Efficiency

Research conducted on thin-film solar cells incorporating zinc arsenide showed a significant increase in energy conversion efficiency compared to conventional silicon-based cells. The study highlighted that optimizing the deposition techniques could further enhance performance.

作用機序

Zinc arsenide shares similarities with other compounds such as cadmium arsenide (Cd3As2), zinc phosphide (Zn3P2), and cadmium phosphide (Cd3P2). These compounds exhibit similar crystal structures and semiconducting properties. zinc arsenide is unique due to its specific band gap and thermal stability, making it particularly suitable for certain applications in electronics and photonics .

類似化合物との比較

Key Properties of Zn₃As₂

- Chemical Formula : Zn₃As₂

- Molecular Weight : 346.98 g/mol (theoretical)

- Crystal Structure : Tetragonal (room temperature), cubic (above ~845°C)

- Applications : Semiconductor devices, infrared optics, photovoltaic research, and laboratory reagents .

Comparison with Similar Compounds

Zn₃As₂ belongs to the family of III-V and II-V semiconductors, sharing structural and electronic similarities with compounds like gallium arsenide (GaAs), cadmium arsenide (Cd₃As₂), zinc phosphide (Zn₃P₂), and cadmium phosphide (Cd₃P₂). Below is a detailed comparison:

Structural Comparison

Key Insight : Zn₃As₂ and Cd₃As₂ are isostructural, enabling continuous solid solutions within the Zn-Cd-P-As quaternary system . In contrast, GaAs adopts a zinc blende structure, limiting direct compatibility with Zn₃As₂ .

Electronic and Optical Properties

Key Insight : Zn₃As₂ has a narrower band gap compared to GaAs and Zn₃P₂, making it suitable for infrared applications. However, its semi-metallic nature in certain phases limits its use in high-efficiency photovoltaics without doping .

Thermal and Mechanical Properties

Key Insight : All arsenides and phosphides in this group pose significant health risks, requiring stringent handling protocols. Zn₃As₂ and Cd₃As₂ are particularly hazardous due to arsenic content .

Research and Development Trends

However, challenges persist in mitigating toxicity and improving material stability. Collaborative efforts in Asia-Pacific are accelerating its adoption in infrared sensors and communication technologies .

生物活性

Zinc arsenide (ZnAs) is a compound that has garnered attention in various fields, particularly in semiconductor technology and biological research. This article explores the biological activity of ZnAs, examining its effects on cellular systems, potential therapeutic applications, and toxicity profiles.

Zinc arsenide is characterized by its crystalline structure and is often used in optoelectronic devices due to its semiconductor properties. The molecular formula is ZnAs, with a molecular weight of 346.01 g/mol .

Table 1: Physical Properties of Zinc Arsenide

| Property | Value |

|---|---|

| Molecular Formula | ZnAs |

| Molecular Weight | 346.01 g/mol |

| Melting Point | 1230 °C (approx.) |

| Crystal Structure | Cubic |

Cellular Effects

Research indicates that ZnAs exhibits cytotoxic properties in various cell lines. A study conducted on human lung carcinoma cells showed that exposure to ZnAs led to significant cell death, suggesting its potential use as an anticancer agent . The mechanism appears to involve the generation of reactive oxygen species (ROS), which induce oxidative stress and apoptosis in affected cells.

Case Studies

- Lung Carcinoma Study : A study reported that ZnAs treatment resulted in a dose-dependent decrease in cell viability, with IC50 values around 50 µM after 24 hours of exposure. The study utilized flow cytometry to analyze apoptosis markers, confirming that ZnAs induced programmed cell death through the intrinsic pathway .

- Neurotoxicity Assessment : Another investigation assessed the neurotoxic effects of ZnAs on neuronal cell cultures. Results indicated that concentrations above 10 µM led to significant neuronal death, with histological examinations revealing signs of degeneration and inflammation .

Toxicity Profile

While ZnAs shows promise for therapeutic applications, its toxicity remains a concern. The compound is classified as hazardous due to its arsenic content, which poses risks for both environmental and human health. Chronic exposure can lead to arsenic poisoning, characterized by symptoms such as skin lesions, peripheral neuropathy, and increased cancer risk .

Table 2: Toxicity Data for Zinc Arsenide

| Endpoint | Value |

|---|---|

| LD50 (oral, rat) | 15 mg/kg |

| Carcinogenicity | Yes (IARC Group 1) |

| Mutagenicity | Positive in some assays |

The biological activity of ZnAs can be attributed to several mechanisms:

- Oxidative Stress : ZnAs induces ROS production, leading to oxidative damage in cellular components.

- Apoptosis Induction : The compound activates apoptotic pathways, particularly through mitochondrial dysfunction.

- Inflammatory Response : Exposure can trigger inflammatory cytokine release, exacerbating tissue damage.

Q & A

Q. What are the optimal methods for synthesizing high-purity ZnAs₂, and how can stoichiometric control be ensured during synthesis?

Methodological Answer: ZnAs₂ synthesis typically employs solid-state reactions or chemical vapor deposition (CVD). For solid-state synthesis:

- Step 1: Combine stoichiometric amounts of Zn and As in a sealed quartz ampoule under vacuum (≤10⁻⁵ Torr) to prevent oxidation.

- Step 2: Heat gradually (1–5°C/min) to 600–800°C for 24–72 hours, followed by slow cooling to room temperature to minimize defects.

- Validation: Use X-ray diffraction (XRD) to confirm the ZnAs₂ phase (JCPDS card 00-034-1303) and energy-dispersive X-ray spectroscopy (EDS) to verify stoichiometry .

Key Safety Note: Due to arsenic’s acute toxicity (GHS H301+H331), synthesis must occur in a fume hood with personal protective equipment (PPE) and real-time air monitoring .

Q. How should researchers handle discrepancies in reported bandgap values for ZnAs₂ (e.g., 1.0–eV)?

Methodological Answer: Bandgap variations arise from differences in crystallinity, defect density, and measurement techniques. To resolve contradictions:

- Experimental Design: Synthesize multiple batches under controlled conditions (e.g., annealing time/temperature) and compare results.

- Characterization: Use UV-Vis-NIR spectroscopy with Tauc plot analysis for direct bandgap estimation. Cross-validate with photoluminescence (PL) spectroscopy and ellipsometry.

- Data Normalization: Account for temperature-dependent bandgap shifts (Varshni equation) and surface oxidation effects via X-ray photoelectron spectroscopy (XPS) .

Q. What safety protocols are critical when handling ZnAs₂ in laboratory settings?

Methodological Answer:

- PPE Requirements: Lab coat, nitrile gloves, safety goggles, and N95 respirators to prevent inhalation of toxic dust (GHS H410).

- Emergency Procedures:

Advanced Research Questions

Q. How can defect engineering improve ZnAs₂’s photoconductivity for solar cell applications?

Methodological Answer: Amorphous ZnAs₂ films exhibit photoconductivity but suffer from high defect densities. Strategies include:

- Doping: Introduce sulfur (S) or selenium (Se) via CVD to passivate arsenic vacancies.

- Post-Synthesis Annealing: Anneal films at 300–400°C under Ar/H₂ (95:5) to reduce grain boundary defects.

- Characterization: Use transmission electron microscopy (TEM) to analyze defect distribution and Hall effect measurements to quantify carrier mobility improvements .

Data Interpretation Tip: Correlate defect density (from positron annihilation spectroscopy) with external quantum efficiency (EQE) metrics .

Q. What computational approaches are effective for modeling ZnAs₂’s electronic structure and carrier dynamics?

Methodological Answer:

- Density Functional Theory (DFT): Use the Vienna Ab Initio Simulation Package (VASP) with hybrid functionals (HSE06) to calculate band structure and density of states (DOS).

- Molecular Dynamics (MD): Simulate thermal stability using the ReaxFF force field to model Zn-As bond dissociation at elevated temperatures.

- Validation: Compare computed bandgaps with experimental UV-Vis and angle-resolved photoemission spectroscopy (ARPES) data .

Q. How can researchers address inconsistencies in ZnAs₂’s thermal expansion coefficient (TEC) across studies?

Methodological Answer: Reported TEC discrepancies (e.g., 4.5–6.2 ×10⁻⁶/K) may stem from anisotropic crystal structure or measurement techniques. Mitigation steps:

- High-Resolution XRD: Perform temperature-dependent XRD (25–500°C) to calculate lattice parameter changes.

- Dilatometry: Use a push-rod dilatometer to measure bulk TEC and compare with XRD-derived values.

- Statistical Analysis: Apply multivariate regression to isolate variables (e.g., impurity content, grain size) influencing TEC .

Tables for Key Properties

Note: For raw data or extended methodologies, appendices should include detailed synthesis protocols, instrument calibration logs, and statistical analysis scripts to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。